3-(Benzyloxy)cyclohept-1-ene
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Overview
Description
3-(Benzyloxy)cyclohept-1-ene is an organic compound characterized by a cycloheptene ring substituted with a benzyloxy group at the third position. This compound is of interest due to its unique structure, which combines the reactivity of the cycloheptene ring with the stability and electronic properties of the benzyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)cyclohept-1-ene typically involves the reaction of cycloheptene with benzyl alcohol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where cycloheptene is treated with sodium hydride to form the cycloheptene anion, which then reacts with benzyl chloride to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)cyclohept-1-ene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The cycloheptene ring can be reduced to cycloheptane using hydrogenation catalysts like palladium on carbon.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) and benzyl chloride (C₆H₅CH₂Cl) for the Williamson ether synthesis.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Cycloheptane.
Substitution: Various substituted cycloheptenes depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)cyclohept-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)cyclohept-1-ene involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cycloheptene ring can undergo conformational changes that affect its binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cycloheptene: Lacks the benzyloxy group, making it less reactive in certain chemical reactions.
Benzyl alcohol: Contains the benzyloxy group but lacks the cycloheptene ring, limiting its applications in ring-opening reactions.
Cycloheptane: Saturated version of cycloheptene, less reactive in addition reactions.
Uniqueness
3-(Benzyloxy)cyclohept-1-ene is unique due to its combination of a reactive cycloheptene ring and a stable benzyloxy group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
71691-91-3 |
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Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
3-phenylmethoxycycloheptene |
InChI |
InChI=1S/C14H18O/c1-2-7-11-14(10-6-1)15-12-13-8-4-3-5-9-13/h3-6,8-10,14H,1-2,7,11-12H2 |
InChI Key |
LGPAXSAMZSRFRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C=CC1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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